alpha-d-Arabinose tetrabenzoate

Catalog No.
S12408477
CAS No.
30319-42-7
M.F
C33H26O9
M. Wt
566.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-d-Arabinose tetrabenzoate

CAS Number

30319-42-7

Product Name

alpha-d-Arabinose tetrabenzoate

IUPAC Name

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate

Molecular Formula

C33H26O9

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2

InChI Key

YHLULIUXPPJCPL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Alpha-d-Arabinose tetrabenzoate is a chemical compound derived from alpha-d-arabinose, a pentose sugar. It is characterized by the esterification of the hydroxyl groups of alpha-d-arabinose with benzoic acid, resulting in a molecule with the molecular formula C33H26O9 and a molecular weight of approximately 566.56 g/mol . This compound is primarily utilized in organic synthesis and research due to its unique chemical properties, particularly its ability to undergo various chemical transformations.

  • Hydrolysis: The ester groups can hydrolyze to release benzoic acid and alpha-d-arabinose. This process can be catalyzed by esterases or occur under acidic or basic conditions.
  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can revert the ester groups back to hydroxyl groups, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The benzoate groups may be substituted with other functional groups, often requiring nucleophiles like amines or alcohols.

Research indicates that alpha-d-arabinose tetrabenzoate may have implications in carbohydrate metabolism and enzyme interactions. The released alpha-d-arabinose from hydrolysis can participate in various metabolic pathways, potentially influencing biological processes related to sugar metabolism. Additionally, studies on arabinose derivatives suggest that they may have roles in inhibiting certain enzymes, which could have therapeutic applications .

The synthesis of alpha-d-arabinose tetrabenzoate typically involves the esterification of alpha-d-arabinose with benzoic acid. Common methods include:

  • Esterification Reaction: Conducted in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is usually heated to facilitate the esterification process .
  • Regioselective Methods: Recent studies have explored regioselective benzoylation techniques that allow for controlled modification of hydroxyl groups on sugar molecules .

Alpha-d-arabinose tetrabenzoate has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Research: The compound is useful for studying carbohydrate metabolism and enzyme interactions.
  • Pharmaceutical

The interaction studies of alpha-d-arabinose tetrabenzoate focus on its hydrolysis products and their subsequent biological activities. For instance, the released alpha-d-arabinose can interact with various enzymes and metabolic pathways, potentially influencing carbohydrate metabolism. The mechanism of action involves the hydrolysis of ester bonds, leading to the release of biologically active components that can affect cellular processes .

Alpha-d-Arabinose tetrabenzoate shares structural similarities with several other compounds. Here are some notable analogs:

Compound NameStructural FeaturesUnique Aspects
Beta-l-Arabinose tetrabenzoateSimilar structure but different stereochemistryDifferent reactivity due to configuration
Beta-d-Ribopyranose tetrabenzoateRelated pentose sugar derivativeVariation in biological activity
Beta-Xylofuranose tetrabenzoateAnother pentose derivativeDistinct stability and reactivity

Alpha-d-arabinose tetrabenzoate is unique due to its specific configuration and the presence of benzoate groups, which influence its reactivity and stability compared to its analogs. This specificity makes it particularly suitable for certain applications in organic synthesis and research contexts .

XLogP3

6.4

Hydrogen Bond Acceptor Count

9

Exact Mass

566.15768240 g/mol

Monoisotopic Mass

566.15768240 g/mol

Heavy Atom Count

42

Dates

Modify: 2024-08-09

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